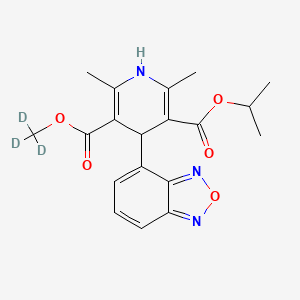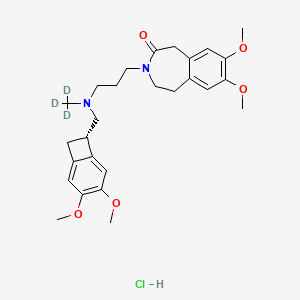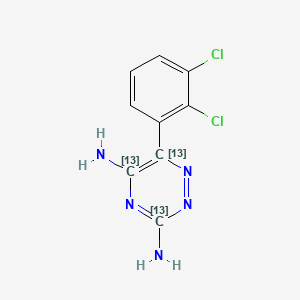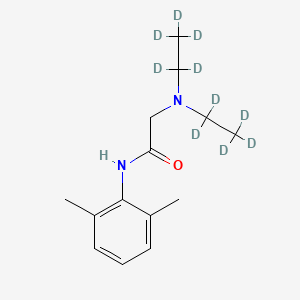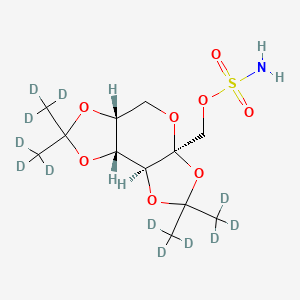
Topiramate-d12
Übersicht
Beschreibung
Topiramate-d12: ist ein deuteriummarkiertes Analogon von Topiramat, einem Antikonvulsivum, das hauptsächlich zur Behandlung von Epilepsie und zur Prophylaxe von Migräne eingesetzt wird. Die Einarbeitung von Deuteriumatomen in die molekulare Struktur von Topiramat erhöht dessen Stabilität und ermöglicht seinen Einsatz als interner Standard in verschiedenen analytischen Anwendungen, wie z. B. Flüssigchromatographie-Massenspektrometrie (LC-MS) und Gaschromatographie-Massenspektrometrie (GC-MS) .
Wirkmechanismus
Target of Action
Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .
Mode of Action
This compound interacts with its targets in several ways:
- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .
- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .
- It antagonizes the AMPA/kainate subtype of the glutamate receptor .
- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .
These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .
Pharmacokinetics
This compound has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of this compound’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking this compound during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with this compound .
Biochemische Analyse
Biochemical Properties
Topiramate-d12 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin response in adipocytes and myocytes . This modulation leads to changes in body muscle and fat composition and improved insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In C2C12 cells, it significantly lowered SORBS1 gene and protein levels. In 3T3L-1 cells, topiramate upregulated CTGF and downregulated MAPK8 and KPNA1 genes .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to effectively reduce insulin resistance in C2C12 and 3T3L-1 cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Topiramate-d12 beinhaltet die Einarbeitung von Deuteriumatomen in die molekulare Struktur von Topiramat. Dies kann durch verschiedene Verfahren erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg und die Reaktionsbedingungen können je nach gewünschtem Deuterium-Einbaugrad und der Verfügbarkeit deuterierter Reagenzien variieren .
Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Lösungsmittel. Der Prozess kann mehrere Schritte umfassen, wie z. B. die Schutz- und Entschützung von funktionellen Gruppen, die Reinigung und die Charakterisierung des Endprodukts, um den gewünschten Deuterium-Einbaugrad sicherzustellen .
Chemische Reaktionsanalyse
Reaktionstypen: : this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden oft verwendet, um die molekulare Struktur der Verbindung zu modifizieren oder um bestimmte funktionelle Gruppen einzuführen .
Häufige Reagenzien und Bedingungen: : Zu den häufigen Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Die Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittel, werden optimiert, um die gewünschte Umwandlung zu erreichen .
Hauptprodukte: : Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, hängen von der jeweiligen Reaktion und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Types of Reactions: : Topiramate-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecular structure of the compound or to introduce specific functional groups .
Common Reagents and Conditions: : Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products: : The major products formed from the chemical reactions of this compound depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemie: : Topiramate-d12 wird als interner Standard in der analytischen Chemie zur Quantifizierung von Topiramatspiegeln in biologischen Matrizes, wie z. B. Urin und Plasma, verwendet. Es wird auch in Isotopenverdünnungsmethoden durch LC-MS oder GC-MS für die klinische Toxikologie, den Urin-Drogen-Test und die forensische Analyse verwendet .
Biologie: : In der biologischen Forschung wird this compound zur Untersuchung der Pharmakokinetik und des Metabolismus von Topiramat verwendet. Die Deuteriummarkierung ermöglicht die präzise Verfolgung der Verbindung in biologischen Systemen und liefert wertvolle Einblicke in ihre Absorption, Verteilung, Metabolisierung und Ausscheidung .
Medizin: : this compound wird in der klinischen Forschung eingesetzt, um die Wirksamkeit und Sicherheit von Topiramat bei der Behandlung von Epilepsie und Migräne zu untersuchen. Es wird auch in pharmakologischen Studien eingesetzt, um den Wirkmechanismus des Medikaments und seine Wechselwirkungen mit anderen Medikamenten zu verstehen .
Industrie: : In der pharmazeutischen Industrie wird this compound bei der Entwicklung und Validierung von analytischen Methoden zur Qualitätskontrolle von Topiramat-haltigen Produkten eingesetzt. Es wird auch bei der Herstellung von Referenzstandards für die Einhaltung von Vorschriften verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere Mechanismen, ähnlich wie Topiramat. Es blockiert spannungsabhängige Natriumkanäle, verstärkt die Aktivität von Gamma-Aminobuttersäure (GABA) an GABA-A-Rezeptoren, antagonisiert Glutamat-Rezeptoren und hemmt die Carboanhydrase (Isoenzyme II und IV). Diese Wirkungen tragen zu seinen antikonvulsiven und migräneprophylaktischen Eigenschaften bei .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen von Topiramate-d12 gehören andere deuteriummarkierte Antikonvulsiva, wie z. B. Carbamazepin-d10, Lamotrigin-d3 und Phenytoin-d10 .
Einzigartigkeit: : this compound ist einzigartig durch seine spezifische Deuteriummarkierung, die seine Stabilität erhöht und seinen Einsatz als interner Standard in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in Forschung und Industrie für die präzise Quantifizierung und Analyse von Topiramatspiegeln .
Eigenschaften
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-RFYKXYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279037-95-4 | |
| Record name | 1279037-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


